Adamantane-1,3-dicarboxylate
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Overview
Description
Adamantane-1,3-dicarboxylate is a derivative of adamantane, a polycyclic hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of two carboxylate groups attached to the adamantane framework at the 1 and 3 positions. The rigid and symmetrical structure of this compound imparts unique physicochemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Adamantane-1,3-dicarboxylate can be synthesized from 1-adamantane carboxylic acid through a one-pot method. The process involves the oxidation of 1-adamantane carboxylic acid using a mixture of nitric acid and sulfuric acid. The role of sulfuric acid is dual; it acts as a solvent and enhances the oxidative ability of nitric acid. The reaction is carried out at low temperatures, typically around 0°C, to ensure controlled oxidation. The resulting product is then purified through recrystallization from ethanol .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The key steps include the controlled addition of oxidizing agents, temperature regulation, and efficient separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Adamantane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other derivatives.
Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Adamantane-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential use in drug delivery systems and as a scaffold for biologically active molecules.
Medicine: Adamantane derivatives are explored for their antiviral, anticancer, and neuroprotective properties.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties
Mechanism of Action
The mechanism of action of adamantane-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The rigid structure of the compound allows for precise positioning of functional groups, facilitating specific interactions with biological targets. For example, adamantane derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists and modulating neurotransmission. Additionally, the compound’s lipophilicity enhances its ability to cross biological membranes, making it an effective drug delivery agent .
Comparison with Similar Compounds
Adamantane-1,3-dicarboxylate can be compared with other similar compounds, such as:
Adamantane-1-carboxylate: A simpler derivative with only one carboxylate group.
Adamantane-1,3-diamine: A derivative with amino groups instead of carboxylate groups.
Adamantane-1,3-diol: A derivative with hydroxyl groups at the 1 and 3 positions.
Uniqueness: this compound stands out due to its dual carboxylate groups, which provide additional sites for functionalization and enhance its reactivity compared to other adamantane derivatives. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H14O4-2 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
adamantane-1,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c13-9(14)11-2-7-1-8(4-11)5-12(3-7,6-11)10(15)16/h7-8H,1-6H2,(H,13,14)(H,15,16)/p-2 |
InChI Key |
PAVQGHWQOQZQEH-UHFFFAOYSA-L |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
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